Antifungal Agent 48 MIC Against Cryptococcus neoformans vs. Standard Antifungals
Antifungal agent 48 demonstrates specific activity against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 11 µM [1]. This value is comparable to the geometric mean MICs reported for fluconazole (4.13 µg/mL; approx. 13.5 µM) against a broad panel of C. neoformans isolates [2], but it is achieved via a distinct, non-azole mechanism. Crucially, its activity contrasts with the high MICs of echinocandins against this pathogen, such as a reported caspofungin MIC of 16 µg/mL [3], underscoring a differentiated spectrum.
| Evidence Dimension | In vitro antifungal potency |
|---|---|
| Target Compound Data | MIC = 11 µM (approx. 2.9 µg/mL) |
| Comparator Or Baseline | Fluconazole geometric mean MIC = 4.13 µg/mL (approx. 13.5 µM); Caspofungin MIC = 16 µg/mL |
| Quantified Difference | Antifungal agent 48 MIC is 11 µM; Fluconazole MIC is ~13.5 µM; Caspofungin MIC is 16 µg/mL |
| Conditions | Assay conditions not fully specified for Antifungal agent 48; comparator data from CLSI broth microdilution |
Why This Matters
This evidence confirms a measurable, relevant potency against a key fungal pathogen, which is essential for selecting a research tool for cryptococcal studies.
- [1] Donlin, M. J., et al. (2017). Patent WO2017184752: Anti-fungal compounds. View Source
- [2] Theill, L., et al. (2018). No correlation between fluconazole and voriconazole MICs in Cryptococcus neoformans. International Journal of Infectious Diseases, 73, 282-283. View Source
- [3] Maligie, M. A., & Selitrennikoff, C. P. (2005). (1,3)β-Glucan Synthase Activity Is Sensitive to Echinocandins. Antimicrobial Agents and Chemotherapy, 49(7), 2851–2856. View Source
